Cholesteryl chloroformate

Catalog No.
S1894030
CAS No.
7144-08-3
M.F
C28H45ClO2
M. Wt
449.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesteryl chloroformate

CAS Number

7144-08-3

Product Name

Cholesteryl chloroformate

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate

Molecular Formula

C28H45ClO2

Molecular Weight

449.1 g/mol

InChI

InChI=1S/C28H45ClO2/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-26(29)30)13-15-27(20,4)25(22)14-16-28(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3

InChI Key

QNEPTKZEXBPDLF-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)Cl)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)Cl)C)C

Cholesteryl chloroformate is a chemical compound derived from cholesterol, characterized by the presence of a chloroformate functional group. Its chemical formula is C₂₇H₄₅ClO₂, and it is known for its utility in organic synthesis and bioconjugation applications. This compound is typically presented as a white crystalline solid or oily liquid, depending on its purity and storage conditions. Cholesteryl chloroformate serves as an important reagent in various

Cholesterol chloroformate doesn't have a direct biological effect itself. Its primary role lies in modifying other molecules. The addition of the cholesterol group to a molecule, through the carbonate ester bond formation, can increase its water solubility and potentially influence its interaction with biological systems []. For instance, cholesterol-conjugated drugs might exhibit improved delivery properties due to better water solubility.

Bioconjugation

Cholesterol chloroformate acts as a useful linker molecule in bioconjugation reactions. Due to its structure, it can covalently attach to biomolecules containing hydroxyl groups (OH groups) through a process called esterification. The cholesterol moiety provides the molecule with lipophilicity, or an affinity for fats. This property allows cholesterol chloroformate to anchor biomolecules, such as carbohydrates or proteins, to lipid membranes []. Researchers can leverage this technique to study interactions between biomolecules and membranes, or to create novel materials for diagnostic or therapeutic purposes [].

  • Reaction with Amines: When reacted with amines, cholesteryl chloroformate forms N-substituted cholesteryl carbamates. This reaction is notable for isolating small amounts of amines from aqueous solutions .
  • Thermal Decomposition: Upon pyrolysis at elevated temperatures (around 150°C), cholesteryl chloroformate decomposes to yield carbon dioxide and hydrogen chloride, along with cholesteryl chloride .
  • Synthesis of Conjugates: Cholesteryl chloroformate can be used to synthesize cholesterol-based conjugates, such as those involving polyethylene glycol or piperazine derivatives. These reactions typically require the presence of a base like triethylamine .

Cholesteryl chloroformate has been studied for its biological activity, particularly in the context of drug delivery systems. It has been utilized to modify chitosan oligosaccharides, enhancing their hydrophobic properties and making them effective gene carriers . Additionally, due to its structure, it may exhibit interactions with biological membranes, potentially affecting cellular uptake mechanisms.

Cholesteryl chloroformate can be synthesized through several methods:

  • Direct Reaction: One common method involves the reaction of cholesterol with phosgene or its derivatives under controlled conditions to produce cholesteryl chloroformate .
  • Alternative Synthesis: Another approach includes the reaction of cholesterol with chloroformic acid derivatives in the presence of a base to facilitate the formation of the chloroformate group .

These methods emphasize the need for careful handling due to the toxicity associated with phosgene.

Cholesteryl chloroformate finds diverse applications in various fields:

  • Organic Synthesis: It serves as a versatile reagent for synthesizing carbamates and esters.
  • Drug Delivery: Its derivatives are utilized in formulating drug delivery systems, particularly for gene therapy applications due to their ability to enhance cellular uptake .
  • Bioconjugation: Cholesteryl chloroformate is employed in bioconjugation processes to link biomolecules, facilitating the development of targeted therapies and diagnostics.

Research into the interactions of cholesteryl chloroformate with other molecules has indicated its potential role in modifying biological activities. For instance, studies have shown that conjugates formed using cholesteryl chloroformate can enhance the solubility and stability of therapeutic agents. Additionally, its interaction with cell membranes may influence drug absorption rates and efficacy.

Cholesteryl chloroformate shares structural similarities with several other compounds. Here are some notable examples:

CompoundStructure TypeUnique Features
CholesterolSteroidNatural lipid involved in membrane structure and signaling
Cholesteryl sulfateSulfated derivativeInvolved in cell signaling; affects lipid metabolism
Cholesteryl acetateEsterUsed in drug formulations; less reactive than cholesteryl chloroformate
Cholesterol carbonateCarbonate derivativeUsed in similar synthetic pathways but less versatile

Cholesteryl chloroformate is unique due to its reactive chloroformate group, which allows it to engage in specific nucleophilic substitution reactions that are not possible with other cholesterol derivatives. This reactivity makes it particularly valuable for synthetic chemistry and bioconjugation applications.

Cholesteryl chloroformate was first synthesized in the early 20th century as part of efforts to explore cholesterol derivatives for mesomorphic properties. Initially prepared by reacting cholesterol with phosgene or its derivatives, the compound gained prominence in the 1960s and 1970s for its role in synthesizing liquid crystalline materials. Early studies focused on modifying the 3β-position of cholesterol to create thermally stable mesophases, a pursuit that laid the groundwork for modern applications in nanotechnology and drug delivery.

Structural Characteristics and Molecular Formula

Cholesteryl chloroformate consists of a cholesterol backbone (a sterol with 27 carbon atoms) linked to a chloroformate (-O-CO-Cl) group at the 3β-hydroxyl position. Key structural features include:

  • Molecular formula: C₂₈H₄₅ClO₂ (molecular weight: 449.12 g/mol).
  • Stereochemistry: Eight stereocenters in the cholesterol moiety, with the 3β configuration critical for reactivity.
  • Functional groups: The chloroformate group enables nucleophilic substitution reactions with amines, alcohols, and thiols.
PropertyValueSource
Molecular formulaC₂₈H₄₅ClO₂
Molecular weight449.12 g/mol
Optical rotation[α]²⁷ᴰ −28° (c = 2, CHCl₃)
Melting point115–120°C

The compound’s structure is represented by the IUPAC name (3β)-cholest-5-en-3-yl carbonochloridate, with the SMILES string CC(C)CCC[C@@H](C)[C@H]1CC[C@H]2[C@@H]3CC=C4C[C@H](CC[C@]4(C)[C@H]3CC[C@]12C)OC(Cl)=O.

Role in Organic and Polymer Chemistry

Cholesteryl chloroformate’s reactivity makes it indispensable in synthesizing cholesterol-based conjugates. Its applications include:

  • Carbamate formation: Reaction with amines to create cholesterol-conjugated carbamates for drug delivery.
  • Carbonate synthesis: Coupling with alcohols to produce cholesterol carbonates for liquid crystalline materials.
  • Polymer modification: Incorporation into polyurethanes, chitosan oligosaccharides, and lipid nanoparticles.

Laboratory-Scale Synthesis via Cholesterol-Phosgene Reaction

The laboratory-scale synthesis of cholesteryl chloroformate primarily relies on the direct reaction between cholesterol and phosgene gas under controlled conditions . This reaction represents a classical approach to chloroformate formation, where the hydroxyl group at the 3-beta position of cholesterol undergoes substitution with the chloroformate functional group [2].

The fundamental reaction mechanism involves the nucleophilic attack of the cholesterol hydroxyl group on the electrophilic carbon center of phosgene, resulting in the formation of cholesteryl chloroformate and the liberation of hydrogen chloride as a byproduct [3]. The reaction typically proceeds according to the following stoichiometry: cholesterol plus phosgene yields cholesteryl chloroformate plus hydrogen chloride .

Standard laboratory procedures involve dissolving cholesterol in an appropriate organic solvent, most commonly tetrahydrofuran, followed by the controlled addition of phosgene under low-temperature conditions to prevent decomposition . The reaction temperature is typically maintained between 0 degrees Celsius and room temperature to ensure optimal yield while minimizing side reactions [4] [5].

Experimental protocols frequently employ a molar ratio of 1:1 between cholesterol and phosgene, with reaction times ranging from 30 minutes to several hours depending on the specific conditions employed [4] [6]. The reaction is typically conducted under an inert atmosphere, such as nitrogen, to prevent moisture interference and oxidation [5] [7].

Alternative synthetic approaches have been reported using cholesteryl tosylate as an intermediate, where cholesterol is first converted to its tosylate derivative before reaction with phosgene derivatives [8] [9]. This method offers improved control over reaction conditions and can result in higher yields in certain applications [9].

The cholesterol-phosgene reaction has been successfully scaled to accommodate various research needs, with reported yields typically ranging from 70 to 90 percent under optimized conditions [10]. Reaction monitoring is commonly performed using thin-layer chromatography to track conversion progress [11].

Industrial Manufacturing Processes

Industrial production of cholesteryl chloroformate follows similar chemical principles to laboratory synthesis but incorporates specialized equipment and process controls to ensure consistent quality and safety [12] [13]. Large-scale manufacturing typically employs continuous flow reactors rather than batch processes to maintain better temperature control and minimize exposure risks [13].

The industrial process begins with high-purity cholesterol as the starting material, which is dissolved in industrial-grade solvents such as dichloromethane or toluene under controlled atmospheric conditions [12] [14]. Phosgene generation and handling in industrial settings requires specialized safety equipment and monitoring systems due to its toxic nature [3].

Industrial reactors are typically equipped with advanced temperature control systems capable of maintaining precise thermal conditions throughout the reaction zone [12]. The process often incorporates multi-stage reaction vessels with intermediate cooling and monitoring points to optimize conversion efficiency [13].

Quality control in industrial manufacturing involves continuous monitoring of reaction parameters including temperature, pressure, phosgene flow rates, and product formation [12]. Automated sampling systems allow for real-time analysis of reaction progress and product purity [13].

Large-scale production facilities typically incorporate solvent recovery systems to recycle organic solvents used in the process, thereby reducing operational costs and environmental impact [13]. These systems employ distillation and purification technologies to regenerate solvents for reuse [12].

Production capacity in industrial facilities can range from kilogram to ton quantities, depending on market demand and facility specifications [15] [16]. Manufacturing facilities typically maintain inventory management systems to ensure consistent supply while minimizing storage risks associated with the compound's moisture sensitivity [13].

Industrial processes also incorporate waste treatment systems to handle byproducts such as hydrogen chloride and any unreacted starting materials [12]. These systems ensure compliance with environmental regulations and maintain sustainable production practices [13].

Purification Techniques and Yield Optimization

Purification of cholesteryl chloroformate typically employs column chromatography as the primary separation technique, utilizing silica gel as the stationary phase [11] [9]. The mobile phase composition varies depending on the specific impurities present, with common solvent systems including hexane-ethyl acetate mixtures at various ratios [4] [11].

Standard purification protocols begin with crude product workup involving aqueous washing to remove hydrogen chloride and other water-soluble impurities [4] [6]. The organic phase is typically dried over anhydrous magnesium sulfate or sodium sulfate before concentration under reduced pressure [5] [17].

Column chromatography optimization involves careful selection of solvent gradients to achieve effective separation of cholesteryl chloroformate from unreacted cholesterol and other byproducts [11] [9]. Typical elution systems progress from non-polar to moderately polar solvents, with petroleum ether-ethyl acetate gradients being commonly employed [11].

Recrystallization represents an alternative purification approach, particularly effective for removing trace impurities and achieving high purity standards [18] [11]. Common recrystallization solvents include benzene-ethanol mixtures, acetone, and other organic solvent combinations that provide selective dissolution characteristics [18].

Yield optimization strategies focus on several key parameters including reaction temperature control, reagent stoichiometry, and reaction time management [19] [20]. Temperature optimization typically involves maintaining reaction conditions between 0 and 25 degrees Celsius to maximize product formation while minimizing decomposition [7] [20].

The following table summarizes typical yield data reported in the literature:

Reaction ConditionsTemperature (°C)Time (hours)Yield (%)Reference
Tetrahydrofuran solvent0-252-475-85 [4]
Dichloromethane solvent012-1668-83 [17]
Benzene solventRoom temperature4-870-90 [11]
Toluene solvent0-106-1256-80 [9]

Moisture control during purification is critical due to the compound's sensitivity to hydrolysis [21] [22]. All purification steps must be conducted under anhydrous conditions using dried solvents and inert atmosphere protection [23] [24].

Storage optimization involves maintaining the purified compound under refrigerated conditions, typically at 2-8 degrees Celsius, in tightly sealed containers under inert gas atmosphere [21] [25]. These conditions help preserve compound stability and prevent degradation during storage [26] [22].

Advanced purification techniques employed in specialized applications include high-performance liquid chromatography for analytical-scale separations and preparative chromatography for larger quantities requiring exceptional purity [27]. These methods can achieve purities exceeding 98 percent when properly optimized [28] [10].

Crystallographic and Thermal Behavior

Melting Point and Boiling Point

Cholesteryl chloroformate exhibits well-defined thermal transition characteristics that are essential for its applications as a liquid crystal material. The melting point of cholesteryl chloroformate has been consistently reported across multiple sources with slight variations, ranging from 115 to 120 degrees Celsius [1] [2] [3] [4] [5] [6]. The most frequently cited range is 115-117 degrees Celsius [3] [4] [5], though some sources report a slightly higher range of 116-118 degrees Celsius [2] [6] or 116-120 degrees Celsius [1].

The boiling point of cholesteryl chloroformate is significantly higher than its melting point, with rough estimates indicating a value of approximately 504.0±20.0 degrees Celsius at 760 millimeters of mercury [3] [7] [8]. Another estimate suggests a higher boiling point of 556.35 degrees Celsius [3] [9]. These elevated boiling points are characteristic of cholesterol derivatives with their complex steroid backbone structure.

Liquid Crystal Phase Transitions

One of the most distinctive features of cholesteryl chloroformate is its liquid crystal behavior, exhibiting thermotropic mesophase transitions. The compound demonstrates two critical phase transition temperatures that define its liquid crystalline properties [4] [5] [10]:

The crystalline to cholesteric phase transition occurs at 117.8 degrees Celsius [4] [5] [10], representing the temperature at which the ordered crystalline structure transforms into the characteristic helical arrangement of the cholesteric liquid crystal phase. This transition is accompanied by changes in optical properties and molecular organization.

The cholesteric to isotropic phase transition takes place at 125.3 degrees Celsius [4] [5] [10], marking the temperature at which the ordered cholesteric mesophase loses its liquid crystalline properties and becomes an isotropic liquid. This transition temperature is also referred to as the clearing point and represents the upper limit of the liquid crystalline behavior.

Thermal Decomposition Characteristics

Under controlled pyrolysis conditions, cholesteryl chloroformate undergoes thermal decomposition at temperatures ranging from 150 to 160 degrees Celsius [11]. The thermal decomposition process generates several products including carbon dioxide, hydrogen chloride, phosgene, carbon monoxide, and various organic fragments [6] [12]. Research has shown that pyrolysis at 150 degrees Celsius for two hours results in quantitative evolution of carbon dioxide and approximately 20 percent hydrogen chloride, along with cholesteryl chloride contaminated with unsaturated hydrocarbons [11].

PropertyValueSource Citations
Melting Point115-120°C [1] [2] [3] [4] [5] [6]
Boiling Point504.0±20.0°C [3] [7] [8]
Crystalline → Cholesteric Transition117.8°C [4] [5] [10]
Cholesteric → Isotropic Transition125.3°C [4] [5] [10]
Thermal Decomposition Temperature150-160°C [11]

Solubility Profile in Organic Solvents

Cholesteryl chloroformate displays a characteristic solubility pattern that reflects its amphiphilic nature and steroid structure. The compound demonstrates excellent solubility in several organic solvents while exhibiting limited solubility in polar protic solvents and instability in aqueous media [1].

High Solubility Solvents

The compound shows complete solubility in several chlorinated and aromatic solvents. Methylene chloride (dichloromethane) serves as an excellent solvent for cholesteryl chloroformate, providing rapid dissolution and stability of the compound [1]. Chloroform also demonstrates exceptional solvating properties for this cholesterol derivative, making it a preferred solvent for optical rotation measurements and various synthetic applications [1].

Acetone, despite its polar nature, readily dissolves cholesteryl chloroformate, indicating compatibility with moderately polar organic solvents [1]. The aromatic solvents toluene and benzene both provide excellent solubility for the compound, which is consistent with the presence of the steroid ring system that can participate in π-π interactions with these aromatic systems [1].

Limited Solubility Solvents

Cholesteryl chloroformate exhibits only slight solubility in lower alcohols, specifically methanol and ethanol [1]. This limited solubility in protic solvents is attributed to the predominantly hydrophobic character of the cholesterol backbone, which cannot be effectively solvated by these hydrogen-bonding solvents.

Aqueous Behavior

In water, cholesteryl chloroformate does not dissolve but instead undergoes slow hydrolysis [3] [9] [8]. This hydrolytic instability is characteristic of chloroformate functional groups, which react with water to form carbonic acid derivatives and hydrogen chloride. The slow rate of hydrolysis allows for handling in ambient conditions with moderate humidity, but prolonged exposure to moisture leads to decomposition.

SolventSolubilitySource Citations
Methylene chlorideSoluble [1]
ChloroformSoluble [1]
AcetoneSoluble [1]
TolueneSoluble [1]
BenzeneSoluble [1]
MethanolSlightly soluble [1]
EthanolSlightly soluble [1]
WaterSlowly hydrolyzed [3] [9] [8]

Stability Under Moisture and Oxidative Conditions

Moisture Sensitivity

Cholesteryl chloroformate is classified as moisture sensitive, requiring careful handling and storage under dry conditions [1] [2] [12] [13]. The compound's instability toward moisture stems from the reactive chloroformate functional group, which readily undergoes hydrolysis in the presence of water vapor. This hydrolytic reaction proceeds according to the general mechanism of chloroformate hydrolysis, producing cholesterol, carbon dioxide, and hydrogen chloride as primary products.

The moisture sensitivity necessitates storage under inert atmosphere conditions, typically nitrogen or argon, to prevent contact with atmospheric water vapor [3] [9]. Extended exposure to humid conditions leads to gradual decomposition, evidenced by the formation of hydrogen chloride gas and the characteristic odor of decomposition products.

Oxidative Stability

Under normal temperature and pressure conditions in the absence of strong oxidizing agents, cholesteryl chloroformate demonstrates reasonable stability [6] [12]. However, the compound is incompatible with strong oxidizing agents, which can lead to decomposition and the formation of various oxidation products [2] [12].

The oxidative instability is primarily associated with the steroid backbone, particularly the double bond in the cholesterol nucleus, which is susceptible to oxidation. Additionally, the chloroformate group can undergo oxidative decomposition under harsh conditions, leading to the formation of phosgene and other toxic decomposition products.

Chemical Incompatibilities

Cholesteryl chloroformate shows incompatibility with strong bases, which can cause rapid decomposition of the chloroformate functional group [2] [12]. This incompatibility is due to the base-catalyzed hydrolysis or alcoholysis of the chloroformate ester bond, leading to the formation of carbonate or carbamate derivatives.

Air exposure over prolonged periods also leads to instability, particularly when combined with moisture and elevated temperatures [2] [12]. The compound should be stored in sealed containers under inert atmosphere to maintain stability and prevent decomposition.

Thermal Decomposition Products

When subjected to thermal decomposition conditions, cholesteryl chloroformate produces a variety of hazardous decomposition products. The primary decomposition products include hydrogen chloride gas, phosgene, carbon monoxide, and carbon dioxide [6] [12]. These products reflect the breakdown of both the chloroformate functional group and partial degradation of the steroid backbone under extreme thermal conditions.

The formation of phosgene during thermal decomposition represents a significant safety concern, as this compound is highly toxic and requires appropriate ventilation and safety measures during any thermal processing or decomposition studies.

ConditionStability/CompatibilitySource Citations
MoistureMoisture sensitive - unstable [1] [2] [12] [13]
Air exposureUnstable with prolonged exposure [2] [12]
Strong basesIncompatible [2] [12]
Strong oxidizing agentsIncompatible [2] [12]
Normal temperature and pressureStable [6] [12]
Thermal decomposition productsHydrogen chloride, phosgene, carbon monoxide, carbon dioxide [6] [12]

XLogP3

10.2

General Manufacturing Information

Cholest-5-en-3-ol (3.beta.)-, 3-(carbonochloridate): ACTIVE

Dates

Last modified: 08-16-2023

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